

Tertiary Propargylic Ether: Functional Group Architecture & Utility

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Compound of Interest

Compound Name: *1-ethynyl-1-methoxycyclopentane*

CAS No.: *118804-12-9*

Cat. No.: *B6228935*

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Executive Technical Summary

The Tertiary Propargylic Ether (TPE) is a structural motif characterized by an ether linkage () attached to a fully substituted propargylic carbon (). Its general formula is , where , and are non-hydrogen substituents.

Unlike their primary or secondary counterparts, TPEs possess a unique "push-pull" reactivity profile:

- **Steric Congestion:** The tertiary center inhibits attack and standard metabolic dealkylation.

- **Electronic Lability:** The adjacent alkyne system can stabilize a carbocation (propargylium ion), making the ether linkage acid-sensitive (/E1 pathways) yet highly valuable for specific rearrangements (e.g., Saucy-Marbet).
- **Geometric Rigidity:** The linear alkyne acts as a rigid spacer in drug design, while the quaternary center restricts conformational freedom, potentially locking bioactive conformations.

Structural & Electronic Characteristics[1]

Electronic Stabilization & Cation Formation

The defining feature of the TPE is the propensity of the C-O bond to ionize under acidic conditions. The resulting tertiary propargylic cation is stabilized by resonance with the alkyne -system.

- **Resonance Hybrid:**
- **Consequence:** This stabilization makes TPEs significantly more acid-labile than standard tertiary ethers (like MTBE). In the presence of Lewis acids (e.g.,) or Brønsted acids, the ether oxygen acts as a leaving group, generating the cation which can be trapped by nucleophiles (Nicholas Reaction context) or eliminate to form enynes.

Physicochemical Parameters

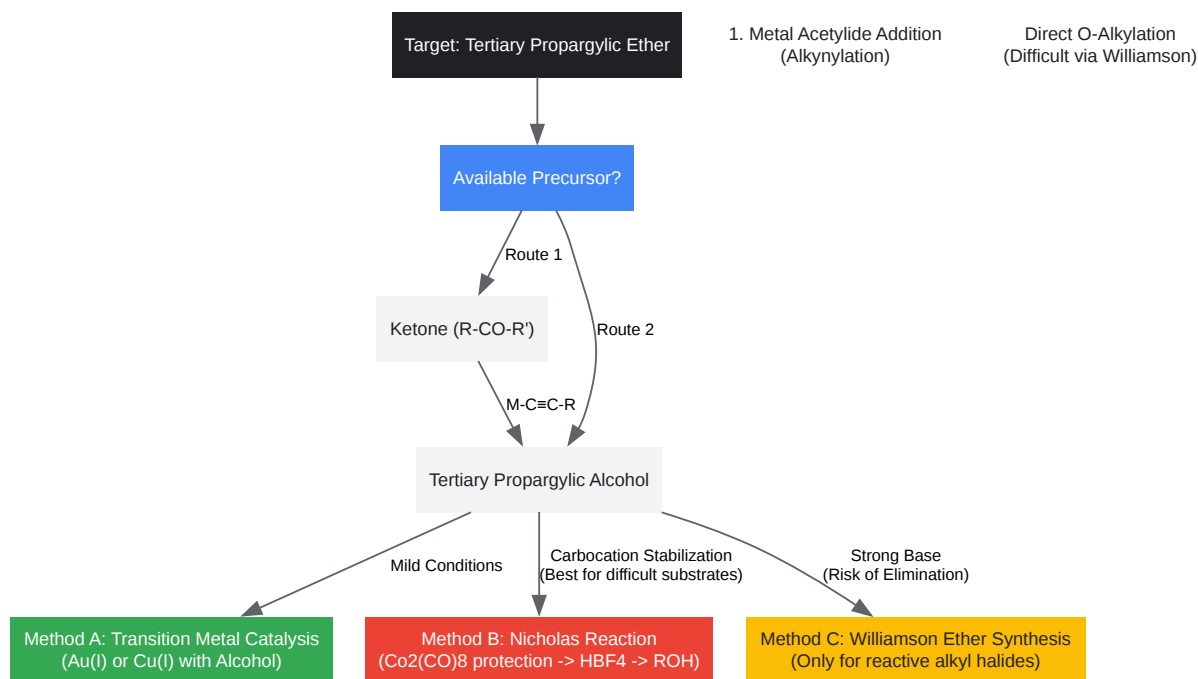
Parameter	Value / Characteristic	Impact on Design
Bond Angle ()	~180° (Linear)	Provides a rigid vector for pharmacophore placement.
Hybridization	(Ether C) - (Alkyne)	The center exerts an electron-withdrawing inductive effect (-I), lowering the of the ether oxygen relative to aliphatic ethers.
Metabolic Stability	High (at propargylic C)	The quaternary center () blocks Cytochrome P450 -hydroxylation, a common clearance pathway for primary/secondary ethers.
Lipophilicity	Moderate to High	Addition of alkyl groups () increases logP, aiding membrane permeability.

Synthesis Architectures

Constructing the TPE motif requires bypassing the elimination side-reactions common to tertiary electrophiles.

Strategic Decision Matrix

The choice of synthesis method depends heavily on the substrate's sensitivity to acid and the availability of the precursor.



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Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and substrate stability.

The Nicholas Reaction (The "Gold Standard")

For sterically demanding or acid-sensitive substrates, the Nicholas reaction is the most robust method. It utilizes dicobalt octacarbonyl

to complex the alkyne.^[1]

- Mechanism: The Cobalt cluster donates electron density into the propargylic position, stabilizing the cation to such an extent that it can be generated even with weak nucleophiles.

- Protocol Validity: The formation of a deep red complex serves as a self-validating visual indicator of successful protection.

Gold(I)-Catalyzed Etherification

Modern methods utilize Gold(I) catalysts (e.g.,

) to activate the alkyne or the leaving group (OH) of a tertiary alcohol, facilitating attack by an alcohol (

) under mild conditions. This avoids the stoichiometric waste of the Nicholas reaction.

Reactivity Profile & Rearrangements

The Saucy-Marbet Rearrangement

One of the most powerful applications of TPEs (specifically propargylic vinyl ethers) is the Saucy-Marbet rearrangement. This [3,3]-sigmatropic rearrangement converts the ether into an allene-carbonyl system.

- Utility: It transfers chirality from the propargylic center to the allene axis (or adjacent carbon), allowing for the stereoselective synthesis of complex scaffolds.



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Caption: Mechanistic flow of the Saucy-Marbet rearrangement, converting a propargylic ether to an allenyl carbonyl.

Acidic Cleavage (Stability Warning)

Researchers must be cautious during deprotection steps elsewhere in a molecule.

- Risk: Treatment with TFA or HBr can cleave the TPE.
- Mitigation: If the TPE is the target pharmacophore, avoid strong acidic media (

) for extended periods. Use basic or oxidative workups where possible.

Experimental Protocols

Protocol A: Nicholas Reaction Etherification

Primary Application: Synthesis of complex TPEs where

fails.

- Complexation: Dissolve the tertiary propargylic alcohol (1.0 equiv) in dry

under

. Add

(1.05 equiv). Stir at RT until gas evolution (

) ceases and the solution turns deep red (approx. 1-2 h).
 - Check: TLC will show a new, less polar red spot.
- Substitution: Cool to

. Add the nucleophilic alcohol (2-5 equiv) followed by

(1.1 equiv) dropwise.
 - Mechanistic Note: The acid generates the stabilized cation; the alcohol traps it.
- Decomplexation: Quench with saturated

. Extract with DCM. To the organic layer, add Iodine (

, 3 equiv) or Cerium Ammonium Nitrate (CAN) to decompose the cobalt cluster.^[2]
 - Endpoint: The deep red color fades to the color of the free organic layer (usually yellow/colorless).
- Purification: Silica gel chromatography.

Protocol B: Metabolic Stability Assay (Microsomal)

Primary Application: Validating the stability of the TPE against oxidative metabolism.

- Preparation: Prepare a 10 mM stock of the TPE test compound in DMSO.

- Incubation: Dilute to 1

in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL). Pre-incubate at

for 5 min.

- Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP⁺).
- Sampling: Aliquot at t = 0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile (containing internal standard).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

.

- Success Metric: A

min indicates the quaternary center is effectively blocking metabolic

-oxidation.

Applications in Drug Discovery[1][4][5]

The "Metabolic Shield" Strategy

In medicinal chemistry, ether linkages are often metabolic liabilities due to O-dealkylation initiated by

-carbon oxidation.

- Problem: Primary/Secondary ethers (

) are rapidly oxidized to hemiacetals, which collapse to release the alcohol and aldehyde.

- TPE Solution: The tertiary propargylic carbon has zero

-hydrogens. This renders the carbon oxidation pathway impossible at that site. The primary metabolic route is shifted to the distal alkyne (forming a reactive ketene/oxirene, which can be toxic) or the other side of the ether linkage.

- Design Tip: Ensure the

group on the other side of the oxygen (

) is also metabolically robust (e.g., aryl or fluorinated alkyl) for maximum stability.

Covalent Inhibition (Warheads)

Terminal TPEs (

) can act as "Clickable" warheads or electrophiles for cysteine targeting if activated by adjacent electron-withdrawing groups.

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